molecular formula C10H13Cl2NO B2956015 [2-(2,4-Dichlorophenoxy)ethyl](ethyl)amine CAS No. 1002678-92-3

[2-(2,4-Dichlorophenoxy)ethyl](ethyl)amine

Cat. No. B2956015
CAS RN: 1002678-92-3
M. Wt: 234.12
InChI Key: MKVSWNJGZABDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2,4-Dichlorophenoxy)ethylamine” is a chemical compound with the molecular formula C10H13Cl2NO . It is also known as "2-(2,4-dichlorophenoxy)-N-ethylethanamine" . The compound contains a total of 69 bonds, including 28 non-H bonds, 6 multiple bonds, 19 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 ether .


Molecular Structure Analysis

The molecular structure of “2-(2,4-Dichlorophenoxy)ethylamine” includes a six-membered aromatic ring with two chlorine atoms and an ether group . It also contains a secondary aliphatic amine .

Scientific Research Applications

Environmental and Agricultural Applications

  • Soil Dissipation Studies : Research conducted on 2,4-Dichlorophenoxyacetic acid (2,4-D), a closely related compound, has shown that its various formulations, including the amine salt and ester forms, dissipate at equivalent rates in soil. These findings, derived from extensive field trials, underscore the environmental behavior of 2,4-D, suggesting minimal impact on the rate of dissipation by the chemical form in which it is applied (Wilson, Geronimo, & Armbruster, 1997).

  • Microbial Population and Biochemical Processes : Long-term application of 2,4-D in agricultural fields has been observed to affect soil microbial populations and biochemical processes. Studies have found reductions in fungal, bacterial, and actinomycete populations, as well as in microbial biomass carbon and nitrogen, with these effects being more pronounced for ester formulations. These changes indicate the potential ecological impacts of prolonged 2,4-D use, especially on nutrient cycling and soil health (Rai, 1992).

Pharmaceutical Applications

  • Pharmaceutical Formulations : A study exploring the dissolution behavior of epoxy-amine resin beads in various acidic buffer solutions highlighted the potential of using similar chemical structures for drug release mechanisms. This research may inform the development of pharmaceutical dosage forms that incorporate 2-(2,4-Dichlorophenoxy)ethylamine or related compounds for controlled drug release (Khanna, Soliva, & Speiser, 1969).

Toxicity and Environmental Impact Studies

  • Toxicity and Mutagenicity Research Trends : A scientometric review analyzing global studies on 2,4-D herbicide toxicity reveals a rapidly advancing field with a focus on occupational risk, neurotoxicity, resistance to herbicides, and impacts on non-target species. This comprehensive analysis helps identify research trends and gaps, contributing to future studies on the toxicological and environmental aspects of 2,4-D and its derivatives (Zuanazzi, Ghisi, & Oliveira, 2020).

These studies provide a glimpse into the broad spectrum of scientific research surrounding 2-(2,4-Dichlorophenoxy)ethylamine and its related compounds. The applications range from agricultural practices and soil science to pharmaceutical formulations and toxicity assessments, highlighting the compound's relevance across multiple scientific domains.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7,13H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVSWNJGZABDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2,4-Dichlorophenoxy)ethyl](ethyl)amine

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